molecular formula C3H4BrNSe B14642674 2-Bromoethyl selenocyanate CAS No. 55110-84-4

2-Bromoethyl selenocyanate

Cat. No.: B14642674
CAS No.: 55110-84-4
M. Wt: 212.95 g/mol
InChI Key: HGEJSLGJRQZDMN-UHFFFAOYSA-N
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Description

2-Bromoethyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a bromoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoethyl selenocyanate typically involves the reaction of 2-bromoethylamine hydrobromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using silica column chromatography with a mixture of hexane and ethyl acetate as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.

Types of Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles.

    Oxidation and Reduction: The selenocyanate group can be oxidized to form seleninic acids or reduced to form selenides.

    Addition Reactions: The compound can participate in addition reactions involving the carbonitrile group.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of various substituted selenocyanates.

    Oxidation: Formation of seleninic acids.

    Reduction: Formation of selenides.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.

    Biology: Investigated for its role in biological systems, particularly in the study of selenium’s biological functions.

    Medicine: Studied for its potential anticancer and chemopreventive properties.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-bromoethyl selenocyanate involves its interaction with cellular components, leading to various biochemical effects. The selenocyanate group can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound’s ability to modulate redox balance and interact with thiol-containing proteins is crucial for its biological activity.

Comparison with Similar Compounds

  • Cyanate (OCN)
  • Thiocyanate (SCN)
  • Tellurocyanate (TeCN)

Comparison: 2-Bromoethyl selenocyanate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds generally exhibit higher reactivity and biological activity, making them valuable in medicinal chemistry and materials science .

Properties

CAS No.

55110-84-4

Molecular Formula

C3H4BrNSe

Molecular Weight

212.95 g/mol

IUPAC Name

2-bromoethyl selenocyanate

InChI

InChI=1S/C3H4BrNSe/c4-1-2-6-3-5/h1-2H2

InChI Key

HGEJSLGJRQZDMN-UHFFFAOYSA-N

Canonical SMILES

C(CBr)[Se]C#N

Origin of Product

United States

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